molecular formula C10H8N4 B11910653 1-Methyl-1H-imidazo[4,5-g]quinoxaline

1-Methyl-1H-imidazo[4,5-g]quinoxaline

Cat. No.: B11910653
M. Wt: 184.20 g/mol
InChI Key: XMHFOOYSXNMWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-imidazo[4,5-g]quinoxaline is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This fused heteroaromatic system is part of a broader class of imidazo-fused quinoxalines and quinazolines known for a wide spectrum of pharmacological properties, including potential antiviral and kinase inhibitory activity . Researchers are exploring these scaffolds for their ability to interact with various biological targets. For instance, closely related imidazoquinoxaline derivatives have been identified as potent inhibitors of kinase enzymes, such as the Src-family kinase LCK, which is a crucial target in immunology and oncology research . Furthermore, the imidazo[4,5-g]quinoxaline core structure is a key pharmacophore investigated in the development of novel antiviral agents, with some derivatives showing promise against a range of viruses . The specific methylation on the imidazole ring can influence the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies. This product is intended for use in chemical biology, hit-to-lead optimization, and other early-stage non-clinical research. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

3-methylimidazo[4,5-g]quinoxaline

InChI

InChI=1S/C10H8N4/c1-14-6-13-9-4-7-8(5-10(9)14)12-3-2-11-7/h2-6H,1H3

InChI Key

XMHFOOYSXNMWSE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CC3=NC=CN=C3C=C21

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 1h Imidazo 4,5 G Quinoxaline and Analogous Structures

Foundational Synthetic Routes to the Imidazo[4,5-g]quinoxaline Core

The construction of the fused imidazo[4,5-g]quinoxaline ring system is typically achieved through well-established organic reactions that involve the sequential formation of the quinoxaline (B1680401) and imidazole (B134444) rings.

Condensation and Cyclization Strategies for Imidazoquinoxaline Formation

The cornerstone of quinoxaline synthesis, which forms the backbone of the target molecule, is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This fundamental approach is often followed by the construction of the imidazole ring.

A common strategy involves the reaction of a substituted o-phenylenediamine (B120857) with an appropriate dicarbonyl compound to form the quinoxaline core. Subsequent reactions are then carried out to build the fused imidazole ring. For instance, the synthesis of certain quinoxaline derivatives can be achieved by reacting o-phenylenediamine with α-dicarbonyl compounds in ethanol under microwave irradiation, which offers high yields and short reaction times.

Another approach involves the intramolecular cyclization of N-substituted aromatic o-diamines. The formation of the imidazo[4,5-g]quinoxaline scaffold can also be initiated from a pre-formed quinoxaline bearing appropriate functional groups. For example, new imidazo[1,2-a]quinoxaline (B3349733) derivatives have been synthesized through the condensation of an appropriate alpha-aminoalcohol with a quinoxaline, followed by intramolecular cyclization and nucleophilic substitutions nih.gov.

The following table summarizes key condensation and cyclization strategies:

Starting MaterialsReagents and ConditionsProduct Type
o-Phenylenediamine derivatives, α-Dicarbonyl compoundsVarious solvents (e.g., ethanol), often with acid or base catalysis, sometimes under microwave irradiation.Quinoxaline core
Substituted quinoxalines with amino and other functional groupsCyclizing agents (e.g., aldehydes, carboxylic acids, or their derivatives)Fused imidazoquinoxaline
Alpha-aminoalcohol, Substituted quinoxalineCondensation followed by intramolecular cyclization and nucleophilic substitutionFused imidazoquinoxaline

Multi-step Reaction Pathways for Complex Imidazo[4,5-g]quinoxaline Derivatives

The synthesis of more complex derivatives, including the target compound 1-Methyl-1H-imidazo[4,5-g]quinoxaline, often necessitates multi-step reaction sequences. These pathways allow for the controlled introduction of various substituents on the heterocyclic scaffold.

A notable example is the synthesis of 2-methyl-4,9-dihydro-1-alkyl-1H-imidazo[4,5-g]quinoxaline-4,9-diones, which are structurally related to the target compound. This synthesis begins with 6,7-dichloro-5,8-quinoxalinedione. A key intermediate, 6-acetamido-7-chloro-5,8-quinoxalinedione, is reacted with an alkylamine, such as methylamine (B109427), to directly yield the 1-alkyl-2-methyl-4,9-dihydro-1H-imidazo[4,5-g]quinoxaline-4,9-dione acs.org. This reaction proceeds without the need for a catalyst and demonstrates a direct method for introducing the N-methyl group at the 1-position of the imidazole ring.

The general steps in such multi-step syntheses often include:

Formation of a substituted quinoxaline precursor: This may involve nitration, halogenation, and amination reactions on a simpler quinoxaline core.

Introduction of functional groups for imidazole ring closure: This typically involves creating an o-diamine functionality on the quinoxaline ring.

Cyclization to form the imidazole ring: This can be achieved by reacting the diamine with an appropriate one-carbon synthon (e.g., an aldehyde or carboxylic acid derivative).

N-alkylation: Introduction of the methyl group onto the imidazole nitrogen, if not already incorporated in the cyclization step.

Innovative Synthetic Approaches to this compound and Related Compounds

To improve efficiency, yield, and environmental friendliness, researchers have developed innovative synthetic methods, including one-pot reactions and the use of microwave assistance.

Expedited Synthesis via One-Pot and Environmentally Conscious Methods

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time and resource efficiency. For the synthesis of related benzo researchgate.netnih.govimidazo[1,2-a]quinoxalines, a copper-catalyzed one-pot process has been developed that can utilize aryl chlorides, bromides, and iodides nih.gov. While not directly for this compound, this demonstrates the feasibility of one-pot strategies for complex imidazoquinoxaline systems.

The development of environmentally conscious methods often focuses on the use of greener solvents, catalysts, and energy sources. A novel multi-component reaction has been reported for the formation of imidazo[4,5-g]quinazoline derivatives, which involves a cascade of chemical transformations including the formation of a Schiff's base and an intramolecular hetero-Diels-Alder reaction mdpi.com.

Microwave-Assisted Synthesis in Imidazoquinoxaline Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The synthesis of various quinoxaline and imidazoquinoxaline derivatives has been shown to be significantly enhanced by microwave irradiation udayton.edu.

For instance, the synthesis of imidazoquinoxalinones has been achieved using a microwave-assisted, traceless solid-phase synthesis approach nycu.edu.tw. This method demonstrates a rapid and efficient route to these complex heterocyclic systems. Another example is the synthesis of new imidazo[1,2-a]quinoxaline analogues which utilizes microwave assistance for a Suzuki cross-coupling reaction to introduce substituents on the imidazole ring nih.gov. The use of microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods udayton.edunycu.edu.tw.

The following table highlights the advantages of microwave-assisted synthesis:

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Yields Often moderateGenerally higher
Side Reactions More prevalentReduced
Energy Efficiency LowerHigher

Strategic Derivatization of Imidazo[4,5-g]quinoxaline Scaffolds

Once the core imidazo[4,5-g]quinoxaline scaffold is synthesized, it can be further modified to create a library of compounds with diverse biological activities. Strategic derivatization can occur at several positions on the heterocyclic ring system.

A primary point for derivatization is the nitrogen atom of the imidazole ring. N-alkylation can be achieved using various alkylating agents under basic conditions. For the synthesis of 2-methyl-4,9-dihydro-1-alkyl-1H-imidazo[4,5-g]quinoxaline-4,9-diones, the introduction of the alkyl group at the N-1 position is accomplished by reacting a chloro-substituted quinoxaline precursor with the corresponding alkylamine acs.org.

Functionalization of the quinoxaline portion of the molecule is also a key strategy. This can involve the introduction of substituents on the benzene (B151609) ring through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, depending on the existing substituents. For example, C6-substituted benz researchgate.netnih.govimidazo[1,2-a]quinoxaline derivatives have been prepared via novel synthetic routes, demonstrating the feasibility of modifying the quinoxaline ring nih.gov.

Common derivatization strategies include:

N-Alkylation/Arylation of the imidazole ring: To explore the impact of different substituents on biological activity.

Substitution on the quinoxaline ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.

Modification of substituents on the imidazole ring: If the imidazole is formed with a functionalized synthon, this functionality can be further elaborated.

Positional Functionalization and Substitution Patterns

Positional functionalization is a key strategy for modifying the properties of the imidazo[4,5-g]quinoxaline core. By introducing different substituents at specific positions on the heterocyclic rings, chemists can fine-tune the molecule's characteristics.

One common approach involves the direct substitution on the imidazole ring. For instance, the synthesis of 2-methyl-4,9-dihydro-1-alkyl-1H-imidazo[4,5-g]quinoxaline-4,9-diones and the corresponding 1-phenyl derivative has been achieved through the reaction of 6-acetamido-7-chloro-5,8-quinoxalinedione with various alkylamines and phenylamine. acs.org This method allows for the introduction of diverse groups at the N-1 position of the imidazole moiety, demonstrating a direct route to N-substituted analogues.

For related isomeric scaffolds like imidazo[1,2-a]quinoxalines, modern cross-coupling reactions are employed to achieve specific substitution patterns. The Suzuki cross-coupling reaction, often assisted by microwave irradiation, has been successfully used for substitution on the imidazole ring of this scaffold. nih.gov This powerful technique enables the formation of carbon-carbon bonds, allowing for the attachment of a wide range of aryl and heteroaryl groups. Similarly, C6-substituted benz researchgate.netmdpi.comimidazo[1,2-a]quinoxaline derivatives have been prepared, highlighting that the quinoxaline part of the molecule is also a viable position for introducing functional groups such as indole, imidazole, and benzimidazole (B57391). nih.gov

The introduction of larger, more complex substituents is also a documented strategy. In the imidazo[1,5-a]quinoxaline (B8520501) series, piperazine urea groups have been appended to the core structure, leading to compounds with high affinity for specific biological targets. acs.org This demonstrates how the core scaffold can be functionalized with elaborate side chains to create molecules with specialized functions.

The table below summarizes various substitution patterns achieved on the imidazoquinoxaline scaffold and its analogues.

ScaffoldPosition of SubstitutionSubstituent TypeSynthetic Method
Imidazo[4,5-g]quinoxaline-4,9-dioneN-1Alkyl, PhenylReaction with primary amines acs.org
Imidazo[1,2-a]quinoxalineImidazole RingArylSuzuki Cross-Coupling nih.gov
Benz researchgate.netmdpi.comimidazo[1,2-a]quinoxalineC-6Indole, Imidazole, BenzimidazoleMulti-step synthesis nih.gov
Imidazo[1,5-a]quinoxalineVariousPiperazine ureasMulti-step synthesis acs.org

Regioselective Modifications and Scaffold Diversity

Regioselectivity—the control of the site of chemical modification—is paramount in the synthesis of complex heterocyclic compounds like imidazoquinoxalines. Achieving regioselective functionalization allows for the creation of specific isomers and avoids the formation of unwanted byproducts, which is essential for building molecular diversity.

The choice of synthetic route is a primary determinant of the resulting scaffold and its substitution pattern. For example, the condensation of an appropriate alpha-aminoalcohol with a quinoxaline derivative, followed by intramolecular cyclization and nucleophilic substitutions, provides a pathway to specific imidazo[1,2-a]quinoxaline derivatives. nih.gov This multi-step process allows for controlled construction of the heterocyclic system.

Another powerful method for generating scaffold diversity is the modified Pictet-Spengler reaction, which has been applied to the selective synthesis of 4,5-dihydroimidazo- and imidazo[1,5-a]quinoxalines. researchgate.net The success of this reaction can be influenced by the electronic properties of the starting materials, such as the presence of electron-donating alkyl groups. researchgate.net

Site-selective C-H functionalization represents a modern and efficient approach to regioselective modifications. While detailed studies on the imidazo[4,5-g]quinoxaline scaffold itself are emerging, research on analogous structures like imidazo[1,2-a]pyridines has demonstrated the power of this strategy. rsc.org These methods, often employing transition metal catalysts, allow for the direct conversion of C-H bonds into new functional groups at specific locations on the aromatic rings, offering a more atom-economical route to novel derivatives. rsc.org

The synthesis of C6-substituted benz researchgate.netmdpi.comimidazo[1,2-a]quinoxalines provides a clear example of regioselective functionalization on the quinoxaline portion of the molecule. nih.gov By carefully designing the synthetic sequence, researchers can direct substitution to a specific carbon atom of the benzo- portion of the scaffold, leading to a distinct class of derivatives. nih.gov These regioselective approaches are crucial for exploring the chemical space around the imidazoquinoxaline core and for developing a diverse library of compounds for further investigation.

The following table outlines different synthetic strategies that contribute to regioselectivity and scaffold diversity in the synthesis of imidazoquinoxalines.

Synthetic StrategyResulting ScaffoldKey Feature
Condensation & CyclizationImidazo[1,2-a]quinoxalineControlled ring formation and subsequent nucleophilic substitution nih.gov
Modified Pictet-Spengler ReactionImidazo[1,5-a]quinoxalineSelective formation of a specific isomer researchgate.net
Multi-step Synthesis from Substituted PrecursorsC6-Substituted Benz researchgate.netmdpi.comimidazo[1,2-a]quinoxalineRegioselective functionalization of the quinoxaline ring nih.gov
Reaction with Primary AminesN-1 Substituted Imidazo[4,5-g]quinoxaline-4,9-dioneSelective N-alkylation/arylation of the imidazole ring acs.org

Biological Activities and Pharmacological Efficacy of Imidazo 4,5 G Quinoxaline Derivatives

Anti-cancer Activities of Imidazoquinoxaline Chemotypes

In Vitro Cytotoxicity Profiles Across Diverse Cancer Cell Lines

There is no publicly available data on the in vitro cytotoxicity of 1-Methyl-1H-imidazo[4,5-g]quinoxaline against any cancer cell lines.

Preclinical In Vivo Anti-tumoral Efficacy in Animal Models

There is no publicly available data on the preclinical in vivo anti-tumoral efficacy of This compound in any animal models.

Antimicrobial Spectrum of Imidazoquinoxaline Derivatives

Antibacterial Activity Against Pathogenic Strains

There is no publicly available data on the antibacterial activity of This compound against any pathogenic bacterial strains.

Antifungal Efficacy

There is no publicly available data on the antifungal efficacy of This compound .

Antitubercular Properties and Mechanisms

There is no publicly available data on the antitubercular properties or mechanisms of action of This compound .

Antiviral Properties of Imidazo[4,5-g]quinoxaline-related Compounds

Quinoxaline (B1680401) derivatives, including those with fused imidazole (B134444) rings, have emerged as a promising class of antiviral agents. Their planar, polyaromatic nature allows them to interact with various biological targets, leading to the inhibition of viral replication and activity.

Efficacy Against RNA Viruses (e.g., BVDV, HCV, RSV)

Compounds featuring the quinoxaline moiety have demonstrated notable efficacy against several human disease-causing RNA viruses. nih.gov Research has particularly highlighted their potential in combating viruses from the Flaviviridae family, which includes Hepatitis C virus (HCV). nih.gov Bovine Viral Diarrhea Virus (BVDV), another member of the Flaviviridae family, is often used as a surrogate model for screening compounds against HCV due to similarities in their replication mechanisms. nih.gov The evaluation of quinoxaline-related structures in BVDV assays has been instrumental in identifying potential anti-HCV agents. nih.gov

Furthermore, the broad antiviral potential of this class of compounds extends to other significant RNA viruses. For instance, new series of pyrido[2,3-g]quinoxalinone derivatives, structurally related to the imidazoquinoxaline scaffold, have been synthesized and evaluated for their antiviral properties. researchgate.net

Elucidation of Antiviral Mechanisms

The antiviral action of imidazoquinoxaline-related compounds is often attributed to their ability to interfere with key viral proteins and processes. One of the proposed mechanisms involves the inhibition of viral RNA-dependent RNA polymerase, a crucial enzyme for the replication of many RNA viruses. researchgate.net

Another significant target is the non-structural protein 1 (NS1) of the influenza virus. nih.gov The NS1A protein has a deep cavity at the center of its double-stranded RNA (dsRNA)-binding surface. The planar structure of quinoxaline derivatives makes them ideal candidates to fit into this cavity, thereby blocking the protein's function and inhibiting virus replication. nih.gov

Other Noteworthy Biological Activities

Beyond their antiviral effects, derivatives of imidazoquinoxaline and related structures exhibit a range of other important pharmacological activities.

Antihistamine Activity

Structure-activity relationship studies have been conducted on compounds related to the imidazoquinoxaline core, such as imidazo[4,5-f]quinoline, to explore their potential as histamine analogues. nih.gov This line of research investigates how modifications to the heterocyclic system influence the compound's interaction with histamine receptors, paving the way for the development of novel antihistamine agents.

Modulation of Neurotransmitter Receptors (e.g., AMPA-type Non-NMDA Receptors)

The quinoxaline scaffold is a well-established pharmacophore for targeting ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The quinoxaline-2,3-dione structure is considered a classic framework for developing competitive AMPA receptor antagonists. nih.gov These compounds can effectively block the receptor, modulating synaptic transmission. This activity makes them promising candidates for treating neurological conditions characterized by excessive glutamate signaling.

Allosteric modulation offers a more nuanced approach to receptor regulation. Positive allosteric modulators (PAMs) of AMPA receptors can enhance the receptor's response to the endogenous ligand, glutamate, without directly activating it. nih.gov This mechanism is considered to have a lower risk of side effects compared to direct agonists. nih.gov

Cyclic Nucleotide Phosphodiesterase Inhibition

Certain isomers, such as imidazo[1,2-a]quinoxalines, have been identified as potent inhibitors of cyclic nucleotide phosphodiesterases (PDEs). nih.govbohrium.com PDEs are enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Specifically, these derivatives have been evaluated for their inhibitory activity against PDE type III and type IV isoenzymes. nih.govbohrium.com One derivative, 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile, demonstrated potent relaxant effects on smooth muscle, an activity linked to PDE inhibition. nih.govbohrium.com Further studies on imidazo[1,2-a]quinoxaline (B3349733) derivatives have focused on the PDE4 isoform, which is a key target in inflammatory conditions. nih.gov These studies have highlighted the importance of specific substitutions on the imidazoquinoxaline ring system for potent inhibitory properties. nih.gov

Data Tables

Table 1: Antiviral Activity of Related Quinoxaline Compounds

Compound Class Target Virus Mechanism of Action
Quinoxaline Derivatives Hepatitis C Virus (HCV) Inhibition of RNA-dependent RNA polymerase
Quinoxaline Derivatives Influenza Virus Targeting the NS1A protein

Table 2: Receptor and Enzyme Activity of Imidazoquinoxaline-Related Compounds

Compound Class Biological Target Activity
Imidazo[4,5-f]quinoline Analogues Histamine Receptors Studied as histamine analogues
Quinoxaline-2,3-diones AMPA Receptors Competitive antagonists

Anti-inflammatory Effects of Imidazo[4,5-g]quinoxaline Derivatives

While direct research on the anti-inflammatory properties of this compound is not extensively available in the reviewed literature, the broader family of quinoxaline and related imidazo-fused heterocyclic derivatives has demonstrated significant potential as anti-inflammatory agents. researchgate.netmdpi.com These compounds have been the subject of various studies to explore their mechanisms of action and therapeutic applications in inflammation-related pathologies.

Research into quinoxaline-based compounds has revealed their capacity to modulate key inflammatory pathways. For instance, certain derivatives have been shown to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines. nih.gov A notable study highlighted the anti-inflammatory and analgesic activities of specific aminoalcohol-based quinoxaline molecules, demonstrating a reduction in interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) levels. nih.gov This suggests that the quinoxaline scaffold can serve as a valuable template for the development of new anti-inflammatory drugs.

Furthermore, investigations into related structures, such as imidazo[4,5-c]quinoline derivatives, have provided insights into the potential anti-inflammatory mechanisms that could be shared by imidazo[4,5-g]quinoxalines. One study discovered that these derivatives can potently inhibit key proinflammatory signaling pathways, including JAK/STAT and NF-κB. researchgate.netnih.gov The inhibition of these pathways leads to a reduction in the release of a wide array of inflammatory mediators. researchgate.netnih.gov

The anti-inflammatory efficacy of these compounds has been demonstrated in various experimental models. For example, in a murine model of acute inflammation, a quinoxaline-containing synthetic lipoxin A4 mimetic was shown to significantly attenuate the inflammatory response. nih.gov In other studies, various quinoxaline derivatives exhibited a significant reduction in edema in carrageenan-induced paw edema models in rats, a standard method for screening anti-inflammatory drugs. researchgate.net

The structural features of these heterocyclic compounds play a crucial role in their biological activity. The incorporation of different substituents onto the core ring system allows for the fine-tuning of their pharmacological properties. The research in this area is ongoing, with a focus on synthesizing novel derivatives with enhanced potency and selectivity.

Detailed Research Findings

Several studies have synthesized and evaluated novel quinoxaline and imidazo-fused quinoline (B57606) derivatives for their anti-inflammatory activities, with some compounds showing effects comparable to established anti-inflammatory drugs.

One study focused on novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives and found that some of these compounds exhibited significant in vivo anti-inflammatory effects in the carrageenin-induced edema model. unav.edu For instance, one of the tested compounds showed a 41% anti-inflammatory effect, which was comparable to the 47% effect observed with the reference drug, indomethacin. unav.edu

Another research effort synthesized a series of substituted quinoxaline and furo[2,3-b]quinoxaline derivatives and tested their anti-inflammatory and analgesic activities. nih.gov Several of these compounds demonstrated strong anti-inflammatory activity in chronic inflammatory models, with one compound being equipotent to indometacin. nih.gov

A study on imidazo[4,5-c]quinoline derivatives identified a lead compound that showed potent inhibitory activities against interferon-stimulated genes and the NF-κB pathway. researchgate.netnih.gov This compound was also found to decrease the release of several proinflammatory factors, including IL-6, IL-8, IL-1β, TNF-α, IL-12, and IFN-γ at nanomolar concentrations. researchgate.netnih.gov In vivo, this lead compound demonstrated strong anti-inflammatory activity in models of acute enteritis. researchgate.netnih.gov

The table below summarizes the findings from various studies on the anti-inflammatory activity of quinoxaline and related derivatives.

Compound ClassModel/AssayKey FindingsReference
Aminoalcohol-based QuinoxalinesMouse Carrageenan PeritonitisReduced leukocyte migration and decreased IL-1β and TNF-α levels. nih.gov
Quinoxaline and Quinoxaline 1,4-di-N-oxide DerivativesCarrageenan-induced Edema (in vivo)Compound 7b showed a 41% anti-inflammatory effect, comparable to indomethacin (47%). unav.edu
Substituted Quinoxaline and Furo[2,3-b]quinoxaline DerivativesChronic Inflammatory ModelsCompound 5a was equipotent to indometacin; other derivatives also showed strong activity. nih.gov
Imidazo[4,5-c]quinoline DerivativesIn vitro and in vivo models of IBDPotent inhibition of JAK/STAT and NF-κB pathways; decreased multiple proinflammatory cytokines. researchgate.netnih.gov
Quinoxaline-containing synthetic Lipoxin A4 mimeticsMurine model of acute inflammationAttenuated inflammatory responses. nih.gov
Quinoxaline-based Benzene (B151609) Sulfonamide DerivativesRat Paw EdemaShowed inhibition of edema in the range of 1.17–4.04%. mdpi.com

Mechanistic Investigations and Molecular Target Elucidation

Kinase Inhibition Mechanisms of Imidazoquinoxaline Derivatives

Imidazoquinoxaline derivatives are recognized as a crucial starting point for the development of anticancer drugs due to their capacity to function as protein kinase inhibitors. ekb.egekb.eg These compounds often act as selective ATP-competitive inhibitors for a variety of kinases, playing a significant role in disrupting cancer cell signaling. ekb.egekb.eg

Derivatives of imidazoquinoxaline have been reported to target a range of protein kinases, including both tyrosine kinases and serine/threonine kinases. semanticscholar.org The fused imidazoquinoxaline scaffold provides a versatile platform for structural modifications, enabling the design of new anticancer molecules with enhanced target specificity and efficacy. semanticscholar.orgresearchgate.net Research has demonstrated that these compounds can inhibit kinases such as Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and cdc-like kinase 1 (CLK1) at micromolar concentrations. nih.gov Molecular docking studies have been employed to understand the structure-activity relationships and provide insights into the binding interactions with these kinases. nih.gov

The anticancer effects of imidazoquinoxaline derivatives are often linked to their ability to inhibit specific signaling pathways crucial for cancer cell proliferation and survival. They have been identified as inhibitors of several key kinases involved in these pathways.

Epidermal Growth Factor Receptor (EGFR): Quinoxaline (B1680401) derivatives are known to act as EGFR inhibitors by binding to and blocking the ATP binding sites of the receptor. ekb.eg For instance, a series of non-covalent imidazole[1,2-a]quinoxaline-based inhibitors have shown potent EGFR inhibition. ekb.eg

FMS-like tyrosine kinase 3 (FLT3): Imidazoquinoxaline derivatives have been shown to be selective ATP-competitive inhibitors of multiple kinases, including FLT3. ekb.eg

Lymphocyte-specific protein tyrosine kinase (LCK): Imidazoquinoxaline derivatives are reported to target various cellular functions, including the inhibition of LCK. semanticscholar.org

Other Kinases: The inhibitory activity of this class of compounds extends to other important kinases such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), c-Met, and cyclin-dependent kinases (CDKs). ekb.egekb.eg

Derivative Family Targeted Kinases Signaling Pathway
Imidazo[1,2-a]quinoxaline (B3349733)EGFREGFR Signaling
QuinoxalineFLT3, VEGFR, PDGFR, c-Met, CDKsMultiple
Imidazo[1,2-a]quinoxalineLCKLCK Signaling

DNA/RNA Interaction Profiles and Nucleic Acid Targeting

Beyond kinase inhibition, imidazoquinoxaline derivatives have been investigated for their ability to interact with nucleic acids, presenting another avenue for their anticancer activity.

Certain quinoxaline derivatives have been designed and synthesized as potential DNA intercalators. nih.govresearchgate.net These compounds, which can possess a planar structure, are capable of inserting themselves between the base pairs of DNA. mdpi.com Molecular docking studies have been performed to investigate the binding patterns of these derivatives with DNA-topoisomerase II complexes, suggesting that DNA binding is a key part of their cytotoxic mechanism. nih.gov The results from DNA binding assays often correlate with the cytotoxic activity of the compounds, with the most potent derivatives exhibiting strong DNA binding affinities. nih.govresearchgate.net

The interaction of chemical agents with DNA can lead to the formation of DNA adducts or lesions, which is a critical initial step in carcinogenesis. nih.govmdpi.com If this DNA damage is not repaired before replication, it can lead to gene mutations. nih.govmdpi.com While direct studies on 1-Methyl-1H-imidazo[4,5-g]quinoxaline inducing DNA damage are specific, the broader class of imidazoquinoxaline derivatives has been shown to induce apoptosis, which involves the fragmentation of DNA. researchgate.net This suggests an indirect mechanism of inducing DNA damage as a consequence of initiating programmed cell death. The process of DNA damage can interfere with the cell cycle, and if the damage is too extensive for repair, it can trigger apoptosis. mdpi.com

Microtubule Dynamics and Cytoskeletal Modulation

A significant mechanism of action for some imidazoquinoxaline derivatives is their ability to interfere with microtubule dynamics, a critical process for cell division.

Certain imidazo[1,2-a]quinoxaline derivatives, such as EAPB0203 and EAPB0503, have been identified as potent anti-microtubule agents. nih.gov They have been shown to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to a cell cycle block in the G2/M phases and ultimately inducing apoptosis. nih.govnih.gov The cytotoxic activity of these compounds is correlated with their ability to inhibit tubulin. nih.gov Molecular docking studies suggest that these derivatives, much like the well-known anti-mitotic agent colchicine (B1669291), bind to the tubulin protein. nih.gov For example, the lowest energy conformation of EAPB0503 shows a favorable position for a hydrogen bond with Valα181, an interaction also observed with colchicine. nih.gov The modulation of microtubule structure and tubulin-tubulin interactions is a key aspect of how these compounds exert their antitumor effects. researchgate.net

Compound Effect on Tubulin Cellular Outcome
EAPB0203Inhibits tubulin polymerizationG2/M cell cycle arrest, apoptosis
EAPB0503Inhibits tubulin polymerizationG2/M cell cycle arrest, apoptosis

of this compound

Following a comprehensive review of publicly available scientific literature, there is no specific research data available for the compound This compound concerning its mechanistic effects on tubulin polymerization, receptor binding and allosteric modulation, or its engagement with oxidative stress pathways.

The provided outline addresses highly specific biological activities:

Structure Activity Relationship Sar and Structural Determinants of Activity

Influence of Substituents on Pharmacological Potency and Selectivity

The biological activity of imidazo[4,5-g]quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov Research has shown that modifications at various positions can lead to significant changes in pharmacological properties, including anticancer and enzyme inhibitory activities. mdpi.comnih.gov

The presence and nature of an alkyl group, particularly a methyl group, on the imidazole (B134444) nitrogen (N-1 position) of the imidazo[4,5-g]quinoxaline system can be a critical determinant of biological activity. For instance, in a series of imidazo[1,2-a]quinoxaline (B3349733) derivatives, the presence of a methylamino group at the 4-position was found to be important for their phosphodiesterase inhibitory properties. researchgate.net

Studies on related imidazoquinoxaline isomers have further highlighted the importance of alkyl substituents. For example, in a series of imidazo[1,2-a]quinoxalines, a compound bearing a phenethyl substituent at position 1 and a methylamine (B109427) at position 4 (EAPB0203) demonstrated the highest cytotoxic activity against several cancer cell lines. nih.gov This suggests that both the N-alkylation and the nature of the alkyl or arylalkyl group at other positions play a synergistic role in determining potency.

The length and branching of alkyl chains attached to the imidazoquinoxaline core can also influence activity. While specific data for 1-methyl-1H-imidazo[4,5-g]quinoxaline is limited, studies on related quinoxaline (B1680401) derivatives indicate that variations in alkyl chains can modulate biological effects. For instance, in a series of 2,4-disubstituted benzo[g]quinoxaline (B1338093) derivatives, different alkyl and aryl substituents at the 2- and 4-positions resulted in varied cytotoxic activities against breast cancer cell lines. mdpi.com

In the context of imidazo[1,2-a]quinoxalines, the substitution with different aryl groups has been shown to influence their anticancer properties. For example, the presence of a 3,4,5-trimethoxyphenyl group was found to be a key feature for potent EGFR inhibitory activity in a series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors. mdpi.com Another study on imidazo[1,2-a]quinoxalines revealed that an o,o-dimethoxyphenyl group at the second position increased activity against melanoma cells. mdpi.com

Furthermore, the fusion of additional heterocyclic rings to the quinoxaline core can lead to compounds with enhanced biological profiles. For instance, the synthesis of C6-substituted benzimidazo[1,2-a]quinoxaline derivatives, where indole, imidazole, and benzimidazole (B57391) moieties were introduced, resulted in significant activity against triple-negative breast cancer cell lines. nih.gov This highlights the potential of incorporating diverse heteroaromatic systems to tune the pharmacological properties of the parent scaffold. The nature of the linker connecting the quinoxaline nucleus to other heterocyclic systems can also be crucial, with an NH linker at the third position being essential for activity in some cases. mdpi.com

The introduction of halogens and other substituents with varying electronic properties onto the imidazo[4,5-g]quinoxaline framework can profoundly alter its biological activity. These modifications can influence factors such as binding affinity, metabolic stability, and cell permeability.

The terminal substituent aromatic ring can form hydrophobic bonds with the hydrophobic pocket of target enzymes like VEGFR-2, with a terminal phenyl group substituted by chloride in the para-position being particularly noted. wikipedia.org This underscores the importance of both the electronic and steric properties of halogen substituents in optimizing ligand-target interactions.

Comparative Analysis of Imidazoquinoxaline Isomers and Core Scaffolds

The arrangement of the imidazole and quinoxaline rings, as well as the fusion of additional ring systems, gives rise to a diverse family of related heterocyclic compounds with distinct biological profiles.

The isomeric form of the imidazoquinoxaline scaffold plays a crucial role in determining its biological activity. Different fusion patterns of the imidazole ring to the quinoxaline core result in isomers such as imidazo[4,5-g]quinoxaline, imidazo[4,5-f]quinoxaline, imidazo[1,2-a]quinoxaline, and imidazo[1,5-a]quinoxaline (B8520501), each with potentially unique pharmacological properties.

Furthermore, the introduction of substituents at different positions on these isomeric scaffolds can lead to varied selectivity. For example, in a series of quinoxaline-based ligands, subtle changes in the substitution pattern were sufficient to alter selectivity between different serotonin (B10506) receptor subtypes (5-HT3A and 5-HT3AB). nih.gov This emphasizes the fine-tuning of biological activity that can be achieved through a combination of isomeric scaffold selection and substituent modification. While direct comparative studies focusing on this compound are not abundant, the principles derived from the study of its isomers provide valuable insights into the structural determinants of its potential activity.

The fusion of additional rings to the imidazoquinoxaline core creates complex polycyclic systems with diverse and often enhanced biological activities. nih.govmdpi.com These extended heterocyclic structures can interact with a broader range of biological targets and exhibit novel mechanisms of action.

One such class of compounds are the benzo[g]quinoxaline-5,10-diones, which are structurally related to anthracycline antibiotics and have shown promising antitumor properties. mdpi.com The fusion of a pyridine (B92270) ring to form a pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione resulted in a compound with marked cytotoxicity against certain cancer cell lines. mdpi.com Similarly, the synthesis of benz mdpi.comnih.govimidazo[1,2-a]quinoxaline derivatives has yielded compounds with significant anticancer activity, particularly against breast cancer cells. nih.govrsc.org

The exploration of fused systems is not limited to carbocyclic rings. The incorporation of other heterocyclic moieties, such as pyrrole, can lead to potent anticancer agents. mdpi.com For instance, pyrrolo[1,2-a]quinoxalines have been investigated for their anti-leukemic activity. mdpi.com The development of tetracyclic fused imidazo[1,2-a]pyridines, which share a similar fused heterocyclic nature, further underscores the potential of creating complex molecular architectures with significant biological relevance. beilstein-journals.org These examples demonstrate that the strategic fusion of various ring systems to the core imidazoquinoxaline scaffold is a powerful approach for the discovery of novel therapeutic agents.

Data Tables

Table 1: Cytotoxic Activity of Selected Imidazo[1,2-a]quinoxaline Derivatives

This table is based on data from a study on the in vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. nih.gov

CompoundSubstituent at Position 1Substituent at Position 4Cancer Cell LineIC50 (µM)
EAPB0203PhenethylMethylamineA375 (Melanoma)Data not specified, but showed highest activity
Fotemustine--A375 (Melanoma)Reference
Imiquimod (B1671794)--A375 (Melanoma)Reference

Table 2: EGFR Inhibitory Activity of Selected Imidazo[1,2-a]quinoxaline Derivatives

This table is based on data from a study on the design and synthesis of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR. mdpi.com

CompoundSubstituent at C-2Substituent at C-4EGFRWT IC50 (nM)
6b 3,4,5-trimethoxyphenyl(E)-1-((3,4,5-trimethoxybenzylidene)amino)211.22
7h 4-cyanophenyl(E)-1-((3-hydroxy-4-methoxybenzylidene)amino)222.21
7j 4-cyanophenyl(E)-1-((4-(dimethylamino)benzylidene)amino)193.18
9a 4-chlorophenyl(E)-1-((4-hydroxybenzylidene)amino)223.32
9c 4-chlorophenyl(E)-1-((3-hydroxy-4-methoxybenzylidene)amino)221.53
Erlotinib --221.03

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. brieflands.com In the field of medicinal chemistry, QSAR models are instrumental in predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that are critical for biological function. For quinoxaline derivatives, including those related to this compound, QSAR studies have been pivotal in guiding the synthesis of novel compounds with enhanced potency and desired biological profiles. mdpi.com

Detailed research into the QSAR of imidazoquinoxaline analogs has provided significant insights into the structural determinants of their activity. In one such study focusing on imidazo[1,5-a]quinoxalines amides, carbamates, and ureas as potent GABA modulators, a predictive QSAR model was successfully developed using multiple linear regression. researchgate.net The robustness and predictive power of the model were validated through cross-validation techniques. researchgate.net

The developed model revealed that a combination of steric, hydrophobic, electro-topological, and hydrogen-bonding properties significantly influences the GABA modulator activity of these compounds. researchgate.net Specifically, the analysis identified several key descriptors:

Steric descriptors: The Verloop B5 parameter for a substituent at position 4 indicated that the spatial arrangement and bulkiness of this group are critical for activity. researchgate.net

Electro-topological descriptors: The E-state index for the ipso-atom at position 2 and the sum of E-state indices for substituents at position 4 highlighted the role of electronic features and atom-specific electronic environments in modulating activity. researchgate.net

Hydrogen bond donor potential: The ADME H-bond donor descriptor for substituents at position 4 also proved to be a significant contributor, indicating that hydrogen-bonding capabilities are crucial for the interaction with the biological target. researchgate.net

The statistical quality of the best QSAR model from this study underscores its predictive capability. researchgate.net

Statistical ParameterValueDescription
r²cv (Cross-validated)0.81Indicates good internal model predictivity.
r² (Non-cross validated)0.87Represents the proportion of variance in the data explained by the model.
Predictive r² (Test set)0.61Measures the predictive power of the model on an external set of compounds.
Standard Error of Estimate0.23Indicates the accuracy of the predictions.
researchgate.net

Furthermore, QSAR modeling has been applied to other classes of quinoxaline derivatives to predict their anticancer activity. A recent 2D-QSAR model was developed for a series of anticancer quinoxaline derivatives targeting VEGFR-2. mdpi.com This model was not only used to explain the activity of existing compounds but also to virtually screen and design new, more potent inhibitors. mdpi.com The model successfully predicted five novel compounds with high inhibitory capacity. mdpi.com

Compound IDPredicted Activity (pIC₅₀)
Designed Compound 15.43
Designed Compound 25.58
Designed Compound 35.66
Designed Compound 45.89
Designed Compound 56.16
mdpi.com

These examples demonstrate the power of QSAR and predictive modeling in the study of quinoxaline-based compounds. By quantifying the relationship between structure and activity, these models provide a rational basis for the design of new derivatives of this compound with potentially improved therapeutic properties.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies on 1-Methyl-1H-imidazo[4,5-g]quinoxaline are not extensively documented in publicly available literature, numerous studies on analogous quinoxaline (B1680401) derivatives have demonstrated the utility of this approach. For instance, molecular docking studies of novel quinoxaline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown significant binding energies, suggesting strong interactions with the receptor. nih.gov In one such study, a series of quinoxaline derivatives displayed binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov The most potent compound in this series, 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione, exhibited a binding energy of -12.03 kcal/mol, which correlated well with its in vitro anti-cancer activity. nih.gov

Similarly, docking studies on imidazo[2,1-b] nih.govnih.govresearchgate.net-thiadiazole derivatives against tubercular and fungal proteins have revealed high binding affinities, with dock scores as low as -10.8. jpsionline.com These studies highlight the potential of the fused imidazole-quinoxaline scaffold to effectively bind to various biological targets. The docking results for these related compounds suggest that this compound would also likely form strong interactions with appropriate protein targets, driven by hydrogen bonding and π-π stacking interactions.

Table 1: Molecular Docking Data for Quinoxaline Derivatives

Compound SeriesTarget ProteinBinding Energy Range (kcal/mol)Most Potent Compound Binding Energy (kcal/mol)
Quinoxaline-Triazole Hybrids nih.govEGFR-9.57 to -12.03-12.03
Imidazo[2,1-b] nih.govnih.govresearchgate.net-thiadiazole Derivatives jpsionline.comPantothenate SynthetaseNot specified-9.7
Imidazo[2,1-b] nih.govnih.govresearchgate.net-thiadiazole Derivatives jpsionline.comAminoglycoside 2'-N-acetyltransferaseNot specified-10.8

This table presents data from studies on analogous compounds to illustrate the potential binding affinities of this compound.

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. These simulations are crucial for validating the results of molecular docking and for understanding the dynamic nature of the binding interactions.

MD simulations have been effectively employed to study the behavior of various quinoxaline derivatives in complex with their biological targets. For example, a 100 ns MD simulation was used to study the stability of newly designed imidazolo-triazole hydroxamic acid derivatives complexed with the HDAC2 receptor. ajchem-a.com The root mean square deviation (RMSD) values for the complexes were found to be stable after 50 ns, indicating the formation of stable complexes. ajchem-a.com In another study, MD simulations of quinoxaline 1,4-di-N-oxide derivatives with targets from Trypanosoma cruzi, Trichomonas vaginalis, and Fasciola hepatica were performed to analyze their potential as antiparasitic agents. nih.gov

Furthermore, MD simulations of novel 2-piperazinyl quinoxaline derivatives were conducted to investigate their interaction with the c-Kit tyrosine kinase receptor and P-glycoprotein. semanticscholar.org These simulations provided insights into the stability and binding modes of these compounds, supporting their potential as multi-target cancer chemotherapy agents. semanticscholar.org The application of such advanced simulation techniques to this compound would be invaluable in assessing its stability within a target's binding pocket and in refining our understanding of its interaction dynamics.

Quantum Chemical Calculations of Molecular Descriptors and Interaction Energies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties and reactivity of molecules. These calculations can provide a wealth of information, including optimized geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various molecular descriptors that are crucial for understanding a compound's behavior and for developing quantitative structure-activity relationships (QSAR).

For instance, a study on an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine involved DFT calculations at the B3LYP/6-311++G(d,p) level to compute its optimized geometry and to validate its structural assignment through theoretical FT-IR and NMR analyses. nih.govresearchgate.net The energies of the HOMO and LUMO are particularly important as they indicate the molecule's ability to donate or accept electrons, respectively. The MEP map helps in identifying the electron-rich and electron-deficient regions of the molecule, which are potential sites for electrophilic and nucleophilic attacks.

In a study of imidazo[5,1-a]isoquinolines and imidazo[1,5-a]quinolines, DFT calculations were used to determine the energies of the highest occupied and lowest unoccupied molecular orbitals, which were then correlated with experimental data from cyclic voltammetry. researchgate.net Such calculations for this compound would provide fundamental insights into its electronic structure and reactivity, which are essential for predicting its interaction with biological macromolecules.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules with the potential for similar biological activity.

While a specific pharmacophore model for this compound has not been reported, the principles of this technique have been applied to related quinoline (B57606) and quinoxaline derivatives. For example, a pharmacophore-guided computational modeling study was conducted to design quinolone-ATPase conjugate inhibitors targeting the DNA gyrase B subunit of Staphylococcus aureus. nih.gov The developed pharmacophore model included key features such as hydrophobic regions, hydrogen bond acceptors and donors, aromatic moieties, and halogen bond donors. nih.gov This model was then used to virtually screen large chemical databases, leading to the identification of promising hit compounds. nih.gov

Such a strategy could be effectively applied to this compound. By identifying the key pharmacophoric features of this compound and using them in a virtual screening campaign, researchers could discover novel and structurally diverse compounds with similar or improved biological profiles.

In Silico Prediction of Biological Activities

In silico methods for predicting the biological activities of chemical compounds are gaining increasing importance in the early stages of drug discovery. These methods leverage computational models to predict a compound's likely therapeutic effects and potential liabilities based on its chemical structure.

For various quinoxaline derivatives, in silico predictions have been used to guide their synthesis and biological evaluation. For example, the anti-inflammatory activity of a series of quinoxaline derivatives was predicted through their potential to inhibit the p38α MAP kinase. nih.gov The most active compounds identified through in vitro screening also showed strong predicted binding to the target enzyme. nih.gov In another study, the antiparasitic activity of quinoxaline 1,4-dioxide derivatives was investigated through in silico modeling. nih.gov

Furthermore, the anticancer potential of novel 2-piperazinyl quinoxaline derivatives was assessed through in silico studies, which suggested their ability to target the c-Kit tyrosine kinase receptor and P-glycoprotein. semanticscholar.org These predictions were subsequently supported by in vitro anti-proliferative assays. semanticscholar.org For this compound, in silico predictions could be employed to screen for a wide range of potential biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral effects, thereby prioritizing experimental testing and accelerating the discovery of its therapeutic potential.

Table 2: In Silico Predicted and Experimentally Verified Activities of Quinoxaline Derivatives

Compound SeriesPredicted ActivityIn Vitro/In Vivo ConfirmationReference
Quinoxaline-hydrazone derivativesAnti-inflammatory (p38α MAP kinase inhibition)Confirmed in vitro and in vivo nih.gov
Quinoxaline 1,4-dioxide derivativesAntiparasiticSupported by literature on related compounds nih.gov
2-Piperazinyl quinoxaline derivativesAnticancer (c-Kit and P-glycoprotein inhibition)Confirmed by in vitro anti-proliferative assays semanticscholar.org

This table showcases examples of how in silico predictions for related quinoxaline scaffolds have been experimentally validated.

Preclinical Development and Translational Research Directions

Efficacy Evaluation in Preclinical Disease Models

Derivatives of the imidazo[4,5-g]quinoxaline scaffold have been the subject of numerous preclinical studies to ascertain their effectiveness in treating various diseases. These evaluations have spanned across cancer and infectious disease models, revealing broad therapeutic potential.

Comprehensive Assessment in Cancer Xenograft Models

The antitumor capabilities of imidazo[4,5-g]quinoxaline derivatives have been extensively documented in cancer xenograft models. These studies, which involve the transplantation of human tumor cells into immunodeficient mice, provide a crucial in vivo assessment of a compound's therapeutic potential.

One notable derivative, known as 6b, an imidazo[1,2-a]quinoxaline-based EGFR inhibitor, has shown significant promise in a lung cancer xenograft model using A549 cells. nih.govmdpi.com Administration of compound 6b led to a significant suppression of tumor growth in the treated mice. mdpi.com Histological analysis of the tumor tissues from these mice revealed cytoplasmic destruction, confirming the cytotoxic effects of the compound on cancer cells. nih.gov Furthermore, immunoblotting and qPCR analyses of the tissue samples indicated that compound 6b effectively inhibited its target, the Epidermal Growth Factor Receptor (EGFR), and subsequently modulated its downstream signaling pathways, leading to reduced cancer growth. nih.govmdpi.com

Another set of derivatives, C1310 and C1311, which are novel imidazoacridinones, have also been evaluated for their ability to inhibit tumor cell growth. nih.gov In vivo studies demonstrated a statistically significant delay in tumor growth in mice with colon adenocarcinomas (MAC15A, MAC29, and HT29) following a single dose of C1311. nih.gov These compounds were found to be potent inhibitors of tumor cell growth in vitro, with IC50 values ranging from 10 nM to 2 µM in human colon cancer cell lines. nih.gov

Derivatives of benzimidazo[1,2-a]quinoxaline have also been synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines (NCI-60). nih.gov Specifically, indole, imidazole (B134444), and benzimidazole (B57391) derivatives of this scaffold showed significant activity against the triple-negative breast cancer cell line, MDA-MB-468, and the breast cancer cell line, MCF-7. nih.gov An important finding from this research was that these compounds were found to be relatively non-toxic to normal human embryonic kidney (HEK293) and non-tumorigenic human breast epithelial (MCF12A) cell lines. nih.gov

The table below summarizes the in vivo efficacy of selected imidazo[4,5-g]quinoxaline derivatives in cancer xenograft models.

CompoundCancer ModelCell LineKey Findings
6b Lung CancerA549Significant suppression of tumor growth; induced cytoplasmic destruction in cancer cells. nih.govmdpi.com
C1311 Colon AdenocarcinomaMAC15A, MAC29, HT29Statistically significant tumor growth delay. nih.gov
Benzimidazo[1,2-a]quinoxaline derivatives (7f, 7g, 7h) Breast CancerMDA-MB-468, MCF-7Significant in vitro activity against breast cancer cell lines with lower toxicity to normal cells. nih.gov

Preclinical Efficacy in Infectious Disease Models

The therapeutic potential of the imidazo[4,5-g]quinoxaline scaffold extends to infectious diseases. Various derivatives have been synthesized and tested for their antimicrobial properties against a range of pathogens.

For instance, a series of imidazo[1,5-a]quinoxaline (B8520501) derivatives featuring a pyridinium (B92312) moiety have been synthesized and evaluated for their antimicrobial activity. nih.gov It was found that the presence of different alkyl substituents on both the pyridine (B92270) ring and the imidazo[1,5-a]quinoxaline system influenced their antimicrobial properties. nih.gov Certain compounds within this series, such as 3d, 3e, 3m, and 3n, demonstrated effective bacteriostatic activity. nih.gov

In another study, newly synthesized quinoxaline (B1680401) derivatives were screened for their antibacterial and antifungal activities. rsc.org Compound 5k showed good antibacterial activity against Acidovorax citrulli, a plant pathogenic bacterium. rsc.org Furthermore, compounds 5j and 5t exhibited potent activity against the fungus Rhizoctonia solani, with efficacy superior to the commercial fungicide azoxystrobin. rsc.org In vivo bioassays confirmed that compound 5j could effectively control rice sheath blight, a disease caused by R. solani. rsc.org

The table below presents the antimicrobial activity of selected imidazo[4,5-g]quinoxaline derivatives.

Compound/Derivative SeriesTarget Organism(s)Key Findings
Imidazo[1,5-a]quinoxaline-pyridinium salts (3d, 3e, 3m, 3n) BacteriaDisplayed effective bacteriostatic activity. nih.gov
Quinoxaline derivative 5k Acidovorax citrulliExhibited good antibacterial activity. rsc.org
Quinoxaline derivatives 5j and 5t Rhizoctonia solani (fungus)Showed more potent antifungal activity than a commercial fungicide. rsc.org

Investigations into Selectivity and Specificity for Molecular Targets

A critical aspect of preclinical development is to understand how selectively and specifically a compound interacts with its intended molecular target. For imidazo[4,5-g]quinoxaline derivatives, many of which are designed as kinase inhibitors, assessing their profile against a panel of kinases is crucial.

A new series of nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one and nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. nih.gov Several of these compounds, including 25d, 25e, 25i, and 27e, showed prominent inhibitory efficiency against VEGFR-2 kinase, with IC50 values in the low nanomolar range (3.4 ± 0.3 to 6.8 ± 0.5 nM). nih.gov This high potency suggests a strong interaction with the target enzyme.

Similarly, another study focused on new quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors. rsc.org Docking studies predicted good binding patterns for these synthesized compounds within the active site of VEGFR-2. rsc.org

In the context of JNK1 inhibitors, optimization of an imidazo[1,2-a]quinoxaline (B3349733) hit compound led to the development of AX13587 and AX14373. nih.gov Kinase profiling of AX13587 against more than 125 kinases revealed that it was an inhibitor of JNK, MAST3, and MAST4. nih.gov However, its homolog, AX14373, was found to be a highly specific JNK inhibitor, demonstrating that small structural modifications can significantly enhance selectivity. nih.gov

Lead Optimization Strategies for Enhanced Efficacy

Lead optimization is a crucial process in drug discovery where a promising compound (a "hit" or "lead") is chemically modified to improve its therapeutic properties. patsnap.com For the imidazo[4,5-g]quinoxaline class of compounds, various strategies have been employed to enhance their efficacy and other drug-like characteristics.

One common approach is structure-based drug design, where knowledge of the target's three-dimensional structure is used to guide modifications to the lead compound to improve its binding affinity and selectivity. patsnap.com For example, the co-crystallization of AX13587 with JNK1 allowed researchers to identify key molecular interactions, which in turn guided the optimization efforts. nih.gov

Another key strategy involves the synthesis and screening of a library of analogs. By systematically altering different parts of the lead molecule, researchers can establish a structure-activity relationship (SAR), which provides insights into which chemical groups are important for biological activity. nih.gov For instance, in the development of imidazo[1,2-a]quinoxalines for melanoma, different positions on the quinoxaline ring were modified with various substituents to study their effect on biological activity. nih.gov

Furthermore, lead optimization also focuses on improving pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). patsnap.com In the development of C6-substituted benzimidazo[1,2-a]quinoxaline derivatives, it was noted that these compounds were relatively non-toxic to normal cell lines, indicating a favorable selectivity profile that is often a key goal of lead optimization. nih.gov

Future Perspectives and Emerging Research Opportunities

Design and Synthesis of Next-Generation Imidazo[4,5-g]quinoxaline Derivatives

The future of 1-Methyl-1H-imidazo[4,5-g]quinoxaline as a therapeutic scaffold hinges on the strategic design and synthesis of novel derivatives with enhanced potency and selectivity. Building upon established synthetic methodologies for related quinoxaline (B1680401) structures, researchers can explore several avenues for creating next-generation compounds. wikipedia.org High-throughput screening of heterocyclic compound libraries has proven to be a fruitful approach for identifying new lead molecules with novel mechanisms of action. semanticscholar.org

Synthetic strategies for analogous compounds, such as imidazo[1,2-a]quinoxalines, often involve the condensation of an appropriate alpha-aminoalcohol with a quinoxaline, followed by intramolecular cyclization and subsequent nucleophilic substitutions. nih.gov These studies have highlighted the importance of specific substitutions; for instance, a methylamino group at position 4 and a minimally hindered group at position 1 were found to be crucial for potent phosphodiesterase (PDE4) inhibition in certain imidazo[1,2-a]quinoxaline (B3349733) series. nih.gov Similarly, research on C6-substituted benz nih.govresearchgate.netimidazo[1,2-a]quinoxaline derivatives revealed that the nature of the substituent significantly impacts anticancer activity. semanticscholar.org In particular, derivatives featuring indole, imidazole (B134444), and benzimidazole (B57391) moieties showed significant efficacy against triple-negative breast cancer cell lines. semanticscholar.org

Future synthetic efforts focused on the this compound backbone could leverage these insights. Key strategies may include:

Microwave-assisted synthesis: This technique has been effectively used to prepare imidazo[1,2-a]quinoxaline derivatives, offering a rapid and efficient route to new compounds. mdpi.com

Multi-component reactions: The development of one-pot, multi-component reactions, such as those used for creating pyrazolo[1,5-c]quinazolines, could be adapted to assemble diverse imidazo[4,5-g]quinoxaline derivatives efficiently. researchgate.net

Functionalization at key positions: Guided by structure-activity relationship (SAR) studies from related scaffolds, systematic functionalization around the core structure can be undertaken. nih.gov This includes introducing various aryl moieties, amide and sulphonamide groups, and other heterocyclic rings, which have been shown to modulate the anticancer and kinase-inhibiting properties of quinoxalines. nih.gov

By preparing a diverse library of derivatives based on the this compound core, researchers can systematically explore how different functional groups influence biological activity, leading to the identification of candidates with superior therapeutic profiles. semanticscholar.org

Synergistic Combination Therapies with Existing Agents

A significant emerging opportunity lies in evaluating this compound derivatives as components of synergistic combination therapies. The goal of such strategies is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the toxicity associated with monotherapy. researchgate.net

Studies on structurally related imidazo[1,2-a]quinoxalines have already demonstrated the potential for both synergistic and antagonistic interactions with established anticancer agents. For example, the derivatives EAPB0203 and EAPB0503 showed a synergistic cytotoxic effect when combined with the microtubule inhibitor vinorelbine. nih.gov In contrast, an antagonistic effect was observed when these same compounds were combined with colchicine (B1669291), suggesting that they may compete for the same binding site on tubulin. nih.govnih.gov This highlights the critical importance of understanding the mechanism of action to design effective combinations.

Another promising approach involves combining immunomodulatory imidazo-based compounds with conventional chemotherapy. For instance, a synergistic anti-tumor effect was observed in a combination therapy using the chemotherapy agent oxaliplatin (B1677828) and an imidazoquinoline TLR7/8 agonist. nih.gov This combination converted immunologically "cold" tumors into "hot" tumors with robust inflammatory responses, leading to the eradication of both primary and distal tumors in preclinical models. nih.gov Given that some 1H-imidazo[4,5-c]quinolines are known to induce cytokine production, including interferon, derivatives of this compound could potentially be paired with chemotherapy or checkpoint inhibitors to amplify anti-tumor immunity. nih.govnih.gov

Future research should systematically screen derivatives of this compound in combination with a panel of existing drugs, including:

Standard chemotherapies: Agents like doxorubicin, cisplatin, and paclitaxel. wikipedia.orgnih.gov

Targeted therapies: Kinase inhibitors such as those targeting EGFR or VEGFR. wikipedia.org

Immunotherapies: Checkpoint inhibitors (e.g., anti-PDL1) and other immune-stimulating agents. youtube.com

The table below summarizes documented interaction effects for related imidazoquinoxaline compounds, providing a basis for future combination studies.

Imidazoquinoxaline DerivativeCombined AgentCell Line/ModelObserved EffectCitation
EAPB0203, EAPB0503VinorelbineHuman MelanomaSynergistic nih.gov
EAPB0203, EAPB0503ColchicineHuman MelanomaAntagonistic nih.govnih.gov
Imidazoquinoline (IMDQ) AgonistOxaliplatinMouse Tumor ModelSynergistic nih.gov
Imidazole Analog (Compound 61)DoxorubicinMCF-7 Breast CancerPotentiation nih.gov

Identification of Novel Biological Targets and Therapeutic Applications

The broad chemical diversity of the quinoxaline family suggests that this compound derivatives may interact with a wide array of biological targets, opening up new therapeutic applications beyond their initial scope. researchgate.netnih.gov While some targets are well-established for this class of compounds, emerging research points toward novel opportunities.

The kinase family remains a primary area of interest. Quinoxaline derivatives have been identified as inhibitors of numerous protein kinases critical to cancer progression, including VEGFR, PDGFR, EGFR, c-Met, and various cyclin-dependent kinases (CDKs). nih.govnih.gov Specifically, non-covalent imidazo[1,2-a]quinoxaline-based inhibitors have shown potent activity against EGFR. mdpi.com Beyond cancer, related scaffolds have been developed as antagonists for the AMPA subtype of glutamate (B1630785) receptors, suggesting potential applications in neurological disorders. nih.gov

Emerging research directions for identifying novel targets and applications include:

Immunomodulation: Building on the discovery that 1H-imidazo[4,5-c]quinolines can induce interferon production and act as Toll-like receptor (TLR) agonists, derivatives of this compound could be explored as immunomodulators for treating viral infections or for use as vaccine adjuvants. nih.gov

Inflammatory Diseases: Imidazo[4,5-c]quinoline derivatives have been found to inhibit multiple proinflammatory signaling pathways, such as JAK/STAT and NF-κB, presenting a potential treatment for inflammatory bowel disease (IBD). researchgate.net

Microtubule Dynamics: Several imidazo[1,2-a]quinoxaline derivatives have been identified as microtubule-interfering agents that inhibit tubulin polymerization, a validated anticancer strategy. nih.govnih.gov

Metabolic Targets: The NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme has been identified as a potential target for iminoquinone derivatives of a related imidazo[5,4-f]benzimidazole scaffold. nih.gov

The table below catalogs a range of biological targets identified for various imidazoquinoxaline and related heterocyclic compounds, illustrating the breadth of potential applications.

Compound ClassBiological Target/ProcessPotential Therapeutic ApplicationCitation
Imidazo[1,2-a]quinoxalinesPhosphodiesterase 4 (PDE4)Inflammation nih.gov
QuinoxalinesVEGFR, PDGFR, EGFR, c-MetCancer nih.govnih.gov
Imidazo[1,2-a]quinoxalinesTubulin PolymerizationCancer nih.govnih.gov
Imidazo[4,5-c]quinolinesJAK/STAT, NF-κB PathwaysInflammatory Bowel Disease researchgate.net
Imidazo[5,4-f]benzimidazolesNAD(P)H:quinone oxidoreductase 1 (NQO1)Cancer nih.gov
Imidazo[1,2-a]quinoxalinesEpidermal Growth Factor Receptor (EGFR)Cancer mdpi.com
ImidazolylquinoxalinonesAMPA ReceptorsNeurological Disorders nih.gov
1H-Imidazo[4,5-c]quinolinesInterferon Induction (via TLRs)Viral Infections, Cancer nih.gov

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and optimization of next-generation this compound derivatives, it is crucial to integrate advanced computational tools with traditional experimental approaches. This synergy can streamline the drug development process, from hit identification to lead optimization and mechanism-of-action studies.

Computational methodologies can play a pivotal role in the early stages of research. Techniques such as molecular docking and pharmacophore modeling are invaluable for predicting how newly designed derivatives will bind to specific biological targets. mdpi.com For example, docking studies have been used to understand the binding modes of imidazo[1,2-a]quinoxaline inhibitors within the active site of EGFR and to identify the colchicine binding site on β-tubulin as the interaction pocket for certain derivatives. mdpi.comnih.gov Furthermore, in silico screening of virtual compound libraries can prioritize candidates for synthesis, saving time and resources. elsevierpure.com Artificial intelligence and machine learning models are also being employed to predict potential molecular targets and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, offering a holistic preclinical assessment. researchgate.netelsevierpure.com

Advanced experimental methodologies provide the necessary validation for computational predictions. The NCI-60 cell line screen is a powerful tool for assessing the anticancer activity of new compounds across a wide range of human cancer types and can provide initial clues about the mechanism of action through COMPARE analysis. nih.govelsevierpure.com This program compares the compound's pattern of activity to those of known anticancer agents, potentially linking it to a specific target or pathway. nih.gov For a deeper mechanistic understanding, transcriptomic analysis can reveal how a compound alters gene expression within cancer cells, providing a global view of its cellular impact and helping to identify novel mechanisms of action that differentiate it from existing drugs.

The integration of these approaches creates a powerful feedback loop: computational models guide the design of new compounds, which are then synthesized and tested experimentally. The experimental results, in turn, are used to refine and improve the predictive power of the computational models, leading to a more rational and efficient drug discovery pipeline.

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